molecular formula C18H31N3O3 B12252425 N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12252425
M. Wt: 337.5 g/mol
InChI Key: QQSMFRBWVRXDMY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a morpholine ring, a piperidine ring, and a cyclohexyl group

Properties

Molecular Formula

C18H31N3O3

Molecular Weight

337.5 g/mol

IUPAC Name

N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C18H31N3O3/c22-17(19-15-7-3-1-4-8-15)14-20-11-12-24-16(13-20)18(23)21-9-5-2-6-10-21/h15-16H,1-14H2,(H,19,22)

InChI Key

QQSMFRBWVRXDMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and piperidine intermediates, followed by their coupling with a cyclohexyl acetamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
  • N-(1-Cyclohexen-1-yl)piperidine

Comparison: N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its combination of a morpholine ring and a piperidine ring, which may confer distinct pharmacological properties compared to other similar compounds. The presence of these rings can influence the compound’s binding affinity, selectivity, and overall biological activity .

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